molecular formula C10H23N3O2S B1518691 N,N-dipropylpiperazine-1-sulfonamide CAS No. 99868-87-8

N,N-dipropylpiperazine-1-sulfonamide

Cat. No.: B1518691
CAS No.: 99868-87-8
M. Wt: 249.38 g/mol
InChI Key: UHHDVPMEGINICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dipropylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C10H23N3O2S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N,N-Dipropylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a piperazine ring. This structure is significant as it influences the compound's interaction with biological systems.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, essential for DNA replication. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase involved in folate biosynthesis.

Research Findings:

  • A study demonstrated that sulfonamides exhibit pronounced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of electron-withdrawing groups in the structure enhances antibacterial potency .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Antiviral Activity

Recent studies have indicated that certain sulfonamide derivatives possess antiviral properties. For instance, compounds with heterocyclic structures similar to this compound have shown effectiveness against viruses like coxsackievirus B and avian paramyxovirus .

Case Study:
A synthesized derivative of this compound exhibited significant inhibitory activity against viral glycoproteins, indicating potential as an antiviral agent .

3. Pharmacological Effects

The pharmacological profile of this compound is also notable. Research indicates that this compound may affect cardiovascular functions by altering perfusion pressure and coronary resistance through calcium channel inhibition .

Experimental Design:
An experiment evaluated the effects of various sulfonamides on perfusion pressure in isolated rat hearts:

GroupCompoundDoseEffect on Perfusion Pressure
IControl-Baseline
IIThis compound0.001 nMDecreased perfusion pressure
IIIOther Sulfonamide Derivative0.001 nMVariable effects

Properties

IUPAC Name

N,N-dipropylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O2S/c1-3-7-12(8-4-2)16(14,15)13-9-5-11-6-10-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHDVPMEGINICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.